N-Butyldiethanolamine
Description
Significance of Tertiary Amines in Contemporary Chemical Science
Tertiary amines, as a class of organic compounds, are of paramount importance in modern chemical science. google.com Characterized by a nitrogen atom bonded to three organic substituents, their structure results in a lone pair of electrons on the nitrogen atom, which dictates their chemical reactivity and widespread utility. google.com They serve as crucial building blocks and intermediates in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, dyes, and polymers.
The significance of tertiary amines stems from several key characteristics:
Catalytic Activity: Their nucleophilic and basic nature allows them to act as effective catalysts in a variety of organic transformations. google.com
Synthetic Versatility: They participate in numerous chemical reactions, enabling the construction of complex molecular architectures. The development of new synthetic methods, such as transition-metal-catalyzed and radical-mediated reactions, continues to expand the toolkit for creating chiral α-tertiary amines, which are particularly important in medicinal chemistry.
Role in Materials Science: Tertiary amines are integral to the formation of various polymers and functional materials. For instance, they are used in the synthesis of polyurethanes and epoxy resins. reportsglobe.comresearchgate.net
Coordination Chemistry: The nitrogen atom in tertiary amines can coordinate with metal ions, leading to the formation of stable complexes with diverse applications in catalysis and materials science. sigmaaldrich.com
Historical Context of N-Butyldiethanolamine's Emergence in Research
While a precise timeline of the initial synthesis and discovery of this compound is not extensively documented in readily available literature, its emergence in research is closely tied to the broader development and application of alkanolamines. The synthesis of this compound is typically achieved through the reaction of n-butylamine with ethylene (B1197577) oxide under controlled temperature and pressure. google.com Another method involves the reaction of diethanolamine (B148213) with chlorobutane or bromobutane. google.com
Early research and applications likely focused on its properties as a surfactant, emulsifier, and corrosion inhibitor due to its amphiphilic nature, possessing both hydrophobic (butyl group) and hydrophilic (diethanol groups) characteristics. dataintelo.comreportsglobe.com Its use as a chemical intermediate in the production of other chemicals for various industries, including personal care and pharmaceuticals, also marked its early importance. dataintelo.comatamankimya.com
A notable milestone in the academic study of this compound was its use as a ligand in coordination chemistry. Research published in the late 2000s demonstrated its ability to form complexes with transition metals like copper, leading to the synthesis of new mononuclear, dinuclear, and polymeric compounds with interesting magnetic and catalytic properties. rsc.org For instance, a 2009 study reported the first examples of copper(II) complexes derived from this compound and their catalytic activity in the oxidation of cyclohexane (B81311). rsc.org Subsequent research has further expanded its use in the synthesis of heterometallic 3d-4f coordination clusters. sigmaaldrich.comacs.org
Scope and Objectives of Current Academic Inquiry into this compound
Current academic inquiry into this compound is multifaceted, driven by its versatile chemical properties and potential for novel applications. The primary areas of research include:
Coordination Chemistry and Materials Science: A significant focus of current research is on the use of BDEA as a ligand to synthesize novel coordination compounds. sigmaaldrich.com Researchers are exploring the formation of complexes with a wide range of metal ions, including transition metals and lanthanides, to create materials with specific magnetic, optical, and catalytic properties. sigmaaldrich.comacs.org For example, it has been used to create 3d-4f heterometallic clusters that are of interest as single-molecule magnets. sigmaaldrich.com
Catalysis: The catalytic potential of this compound and its metal complexes is an active area of investigation. Studies have shown that copper(II)-N-butyldiethanolamine complexes can act as catalysts for oxidation reactions. The objective is to develop more efficient and selective catalysts for various organic transformations.
Biomedical and Pharmaceutical Applications: The role of this compound in biological systems and its potential in pharmaceutical applications are being explored. dataintelo.com Its use in tissue-clearing protocols for advanced imaging techniques like light-sheet microscopy highlights its utility in biomedical research. researchgate.net Furthermore, its derivatives are being investigated for their potential in drug delivery systems. nih.gov
Polymer Chemistry: Research continues into the use of this compound as a building block in polymer synthesis. reportsglobe.comresearchgate.net For instance, it has been used to synthesize polyurethanes with enhanced properties. reportsglobe.com The objective is to create new polymers with tailored characteristics for specific applications.
Analytical Chemistry: The electrochemiluminescent (ECL) properties of this compound are being studied for the development of sensitive biosensors. Research has shown that it can act as a coreactant to enhance ECL signals, which could lead to improved analytical methods. researchgate.net
The overarching goal of this research is to leverage the unique properties of this compound to develop new materials, catalysts, and technologies with practical applications across various scientific and industrial domains.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉NO₂ | |
| Molecular Weight | 161.24 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Odor | Amine-like | atamankimya.com |
| Melting Point | -70 °C | sigmaaldrich.com |
| Boiling Point | 273-275 °C at 741 mmHg | sigmaaldrich.com |
| Density | 0.986 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.463 | sigmaaldrich.com |
| Solubility | Miscible with water | atamankimya.com |
| Vapor Pressure | 1 mmHg at 25 °C | sigmaaldrich.com |
Table 2: Examples of Coordination Complexes Synthesized with this compound
| Complex | Metal Ions | Application/Significance | Reference |
| [Cu(Hbdea)₂]·2Hdnba | Copper(II) | Mononuclear copper(II) compound | sigmaaldrich.comrsc.org |
| [Cu₂(μ-Hbdea)₂(N₃)₂] | Copper(II) | Dinuclear copper(II) compound | sigmaaldrich.comrsc.org |
| [Cu₂(μ-Hbdea)₂(pta)₂]·2H₂O | Copper(II) | Dinuclear copper(II) compound | sigmaaldrich.comrsc.org |
| [Cu₂(μ-Hbdea)₂(μ-tpa)]n·2nH₂O | Copper(II) | 1D polymeric copper(II) compound | sigmaaldrich.comrsc.org |
| Cr/Ln Coordination Clusters | Chromium(III) and Lanthanide(III) ions | Heterometallic 3d-4f coordination clusters | sigmaaldrich.comacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[butyl(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
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InChI |
InChI=1S/C8H19NO2/c1-2-3-4-9(5-7-10)6-8-11/h10-11H,2-8H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNHOISKXMSMPX-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044354 | |
| Record name | N-Butyldiethanolamine | |
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Molecular Weight |
161.24 g/mol | |
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Physical Description |
Liquid, Colorless to pale yellow liquid with a mild odor; [Taminco MSDS] | |
| Record name | Ethanol, 2,2'-(butylimino)bis- | |
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CAS No. |
102-79-4 | |
| Record name | Butyldiethanolamine | |
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| Record name | N-Butyldiethanolamine | |
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| Record name | N-Butyldiethanolamine | |
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| Record name | Ethanol, 2,2'-(butylimino)bis- | |
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| Record name | 2,2'-butyliminodiethanol | |
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| Record name | N-BUTYLDIETHANOLAMINE | |
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Advanced Synthetic Methodologies and Chemical Transformations of N Butyldiethanolamine and Its Derivatives
Established Synthetic Pathways for N-Butyldiethanolamine
The industrial production of this compound primarily relies on two main synthetic routes: the ethoxylation of n-butylamine and the alkylation of diethanolamine (B148213). These methods have been refined over time to optimize yield, purity, and cost-effectiveness.
Ethoxylation Reactions and Optimization Parameters
The ethoxylation of n-butylamine with ethylene (B1197577) oxide is a widely employed method for the synthesis of this compound. This reaction proceeds in a stepwise manner, with the initial formation of N-butylethanolamine, which then undergoes a second ethoxylation to yield the desired product.
Optimization of this process involves several key parameters to maximize the yield and purity of the final product. Temperature control is crucial to prevent side reactions, such as the polymerization of ethylene oxide. The use of an inert solvent can also enhance the efficiency of the reaction. Post-synthesis purification is typically achieved through distillation under reduced pressure to isolate this compound with high purity.
Table 1: Optimized Reaction Parameters for the Ethoxylation of n-Butylamine
| Parameter | Optimized Value/Range | Purpose |
| Reactant Molar Ratio | Ethylene oxide to n-butylamine ratio controlled | To minimize side reactions and maximize product purity google.com. |
| Temperature | 130-135°C | To ensure a sufficient reaction rate while minimizing by-product formation google.com. |
| Pressure | 0-0.6 MPa | To maintain the reactants in the appropriate phase and control the reaction rate google.com. |
| Ethylene Oxide Feed Rate | ~6 kg/min | To manage the exothermicity of the reaction and control selectivity google.com. |
| Catalyst | Typically catalyst-free, but can be influenced by process conditions | The reaction can proceed without a catalyst, but conditions must be carefully controlled google.com. |
| Purification | Distillation under reduced pressure | To isolate high-purity this compound from the reaction mixture. |
Alkylation of Diethanolamine Precursors
An alternative established pathway to this compound involves the N-alkylation of diethanolamine with a suitable butylating agent. This method offers a different approach to the target molecule, starting from a different set of precursors.
The reaction typically employs butyl halides, such as n-butyl chloride or n-butyl bromide, as the alkylating agents. The nucleophilic nitrogen atom of diethanolamine attacks the electrophilic carbon of the butyl halide in a nucleophilic substitution reaction. This process is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion.
The efficiency of this alkylation can be influenced by several factors, including the choice of solvent, the nature of the leaving group on the alkylating agent, and the reaction temperature. The use of phase-transfer catalysts can be beneficial in this reaction, particularly when dealing with reactants of differing solubilities. These catalysts facilitate the transfer of the diethanolamine anion from an aqueous phase to an organic phase where the alkyl halide is present, thus enhancing the reaction rate. While this method is a viable route, challenges such as the potential for over-alkylation to form quaternary ammonium (B1175870) salts and the need for efficient separation of the product from the reaction mixture must be addressed for industrial-scale production. The reaction between amines and alkyl halides can sometimes be slow and may result in a mixture of secondary and tertiary amines rsc.org.
Table 2: Key Considerations for the Alkylation of Diethanolamine
| Factor | Description | Impact on Synthesis |
| Alkylating Agent | Typically n-butyl chloride or n-butyl bromide | The reactivity of the halide (I > Br > Cl) influences reaction conditions. |
| Base | Used to neutralize the HX byproduct | Drives the reaction to completion. |
| Solvent | Choice depends on the solubility of reactants | Affects reaction rate and product separation. |
| Phase-Transfer Catalyst | Can be used to enhance reaction rates in biphasic systems | Facilitates the interaction between reactants in different phases. |
| Side Reactions | Potential for over-alkylation to form quaternary ammonium salts | Requires careful control of stoichiometry and reaction conditions rsc.org. |
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly chemical processes. This has led to research into novel and green chemistry approaches for the synthesis of this compound, focusing on recyclable methods and minimizing the environmental footprint.
Development of Recyclable Synthesis Methods
A significant advancement in the green synthesis of this compound is the development of processes that incorporate the recycling of intermediates. In the ethoxylation of n-butylamine, the intermediate product, N-butylethanolamine, can be recovered from the reaction mixture and reintroduced as a raw material in subsequent batches google.com.
The development of recyclable heterogeneous catalysts for N-alkylation reactions also presents a promising avenue for greener synthesis of this compound via the alkylation of diethanolamine. Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused, minimizing catalyst waste and simplifying product purification.
Sustainable Production Routes and Environmental Footprint Minimization
Sustainable production routes for amino alcohols, in general, are being investigated, including biocatalytic methods. Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers the potential for highly selective and efficient synthesis under mild conditions, often in aqueous media. The development of biocatalytic routes for the N-alkylation of amines could provide a greener alternative to traditional chemical methods that often rely on harsh reagents and organic solvents thieme-connect.de.
Synthesis of this compound Derivatives
This compound serves as a versatile building block for the synthesis of a variety of derivatives with diverse applications. Its tertiary amine and two hydroxyl functionalities provide multiple reactive sites for chemical transformations.
One important class of derivatives is formed through the reaction of the tertiary amine group. For instance, this compound can be oxidized to form this compound N-oxide. The oxidation of tertiary amines is a common method for the synthesis of N-oxides researchgate.net. One study has shown that the oxidation of this compound with hydrogen peroxide can lead to the formation of the corresponding N-oxide, which can then undergo further reactions like the Cope elimination .
The hydroxyl groups of this compound can undergo esterification reactions with various carboxylic acids or their derivatives to form the corresponding di-esters. These ester derivatives can have applications in various fields, including as plasticizers or in the formulation of lubricants.
Furthermore, this compound is utilized as a ligand in coordination chemistry to synthesize metal complexes. It can act as a chelating ligand, binding to metal ions through its nitrogen and oxygen atoms. These metal complexes have been investigated for their catalytic activity in various organic transformations, such as oxidation reactions.
This compound is also a valuable monomer in polymer chemistry. It can be incorporated into polyurethane chains as a chain extender or crosslinking agent. The presence of the tertiary amine group in the polymer backbone can impart specific properties, such as improved dyeability or catalytic activity.
Finally, as a tertiary amine, this compound can be quaternized by reacting with alkyl halides to form quaternary ammonium compounds. These cationic surfactants have a wide range of applications, including as antimicrobial agents, phase-transfer catalysts, and in the formulation of fabric softeners and corrosion inhibitors.
N-tert-Butyldiethanolamine and its Synthetic Routes
N-tert-Butyldiethanolamine, an analogue of this compound, is synthesized through the reaction of tert-butylamine (B42293) and ethylene oxide. A patented synthetic method outlines a process designed for high yield and purity, suitable for industrial production. google.com The synthesis involves charging a reactor with a catalyst, followed by the removal of air with nitrogen and subsequent vacuumization to a pressure between -0.1MPa and -0.03MPa. google.com Metered tert-butylamine is then introduced, and the reactor's temperature is elevated to a range of 50-160 °C.
Ethylene oxide is added slowly, ensuring the reaction temperature is maintained between 50 °C and 160 °C and the pressure is kept within 0-0.8MPa. google.com This controlled addition continues until the reaction is complete. The resulting mixture undergoes post-treatment and purification, typically through rectification, to yield the final N-tert-Butyldiethanolamine product. google.com This method, which utilizes a negative pressure charging mode and a suitable catalyst, enhances the partial pressure of the raw materials, thereby increasing the reaction speed and preventing product discoloration from oxidation. google.com The operational conditions are considered mild and controllable, leading to high yields. In one specific example of this method, a yield of 93% was achieved. google.com
| Parameter | Value/Range | Reference |
|---|---|---|
| Reactants | tert-Butylamine, Ethylene Oxide | google.com |
| Catalyst | Zinc chloride, aluminum chloride, or lithium chloride | google.com |
| Initial Pressure | -0.1MPa to -0.03MPa | google.com |
| Reaction Temperature | 50-160 °C | google.com |
| Reaction Pressure | 0-0.8MPa | google.com |
| Mole Ratio (Ethylene Oxide : tert-Butylamine) | 1.5 - 2.5 | google.com |
| Achieved Yield | 93% | google.com |
Quaternization Reactions of this compound
The tertiary amine functionality of this compound allows it to undergo quaternization reactions. This process involves the alkylation of the nitrogen atom, converting the tertiary amine into a quaternary ammonium salt, which carries a permanent positive charge. This transformation is typically achieved by reacting this compound with an alkylating agent, such as an alkyl halide.
These reactions are a key step in the synthesis of cationic polymers where the this compound moiety is incorporated. For instance, quaternizing agents like butyl bromide can be used to introduce additional alkyl groups to the nitrogen atom. The resulting quaternary ammonium compounds have a wide range of applications, including their use as fabric softeners, where the positive charge interacts with negatively charged fabric surfaces. The reaction is generally exothermic and can be carried out neat or in the presence of a solvent.
| Reactant | Quaternizing Agent | Resulting Product Class |
|---|---|---|
| This compound | Butyl Bromide | Quaternary Ammonium Bromide Salt |
| This compound | Dimethyl Sulfate | Quaternary Ammonium Methyl Sulfate Salt |
| This compound | Benzyl Chloride | Quaternary Ammonium Chloride Salt |
Formation of Zwitterionic Derivatives
Zwitterionic compounds, which contain both positive and negative charges within the same molecule, can be synthesized from this compound. These derivatives are of interest due to their unique properties, such as high hydrophilicity and antifouling characteristics. A common strategy for creating a zwitterionic derivative from a tertiary amine like this compound is through N-alkylation with a reagent that contains a masked anionic group.
A prominent example is the reaction with 1,3-propanesultone. In this reaction, the nucleophilic nitrogen atom of this compound attacks the carbon atom of the sultone ring, leading to a ring-opening reaction. This process results in the formation of a sulfobetaine, a type of zwitterion where the nitrogen atom becomes a positively charged quaternary ammonium center, and the other end of the attached propyl chain is terminated with a negatively charged sulfonate group. mdpi.com This synthesis is often carried out in a polar solvent like methanol (B129727) at elevated temperatures. mdpi.com
| Reactant | Reagent for Zwitterion Formation | Resulting Zwitterionic Structure |
|---|---|---|
| This compound | 1,3-Propanesultone | Sulfobetaine Derivative |
| This compound | Sodium chloroacetate | Carboxybetaine Derivative (inner salt) |
Mechanistic Investigations of this compound Formation Reactions
Reaction Kinetics and Rate Determinations
The formation of this compound from n-butylamine and ethylene oxide is a sequential process involving the initial formation of N-butylethanolamine, which then reacts with another molecule of ethylene oxide. The kinetics of this ethoxylation reaction are significantly influenced by several factors, including temperature, pressure, and the concentration of reactants.
The rate of reaction generally increases with temperature. However, excessively high temperatures can lead to side reactions and decreased product purity. google.com One production method emphasizes careful control over the reaction temperature, maintaining it between 125-145 °C, and the feed rate of ethylene oxide (3-6 kg/min ) to manage the exothermic nature of the reaction and ensure safety and high product quality. google.com The reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the carbon of the ethylene oxide ring, leading to ring-opening. The presence of the first hydroxyethyl (B10761427) group on the nitrogen in the intermediate (N-butylethanolamine) can influence the rate of the second ethoxylation step. Kinetic modeling of similar amine nitrosation reactions has shown that the rate is highly dependent on pH and reactant concentrations. usp.org
Influence of Catalysts and Reaction Conditions
For the synthesis of N-tert-butyldiethanolamine, catalysts such as zinc chloride, aluminum chloride, and lithium chloride have been shown to accelerate the reaction process. google.com These Lewis acid catalysts can activate the ethylene oxide ring, making it more susceptible to nucleophilic attack by the amine. The use of a vacuum at the initial stage of the reaction is another condition that can positively influence the reaction rate by increasing the partial pressure of the reactants. google.com
In catalyst-free systems for this compound, precise control over reaction conditions is paramount. A patented method highlights maintaining the reaction temperature between 125-145 °C and the pressure between 0-0.6 MPa. google.com This method avoids catalysts like zinc chloride which can react with n-butylamine to form ammonia (B1221849) salts, thereby affecting product purity. google.com By carefully managing these parameters and recycling the intermediate N-butylethanolamine, a high purity (≥99%) and a comprehensive yield of over 90% can be achieved. google.com
| Synthesis Method | Catalyst | Key Reaction Conditions | Effect on Reaction | Reference |
|---|---|---|---|---|
| N-tert-Butyldiethanolamine Synthesis | Zinc Chloride, Aluminum Chloride, or Lithium Chloride | T: 50-160 °C; Initial P: -0.1 to -0.03MPa | Accelerates reaction rate; prevents product discoloration. | google.com |
| This compound Synthesis | None (Catalyst-free) | T: 125-145 °C; P: 0-0.6MPa; Controlled ethylene oxide feed rate. | Avoids catalyst-related impurities and side reactions; achieves high purity and yield. | google.com |
Coordination Chemistry and Metal Complexation Studies of N Butyldiethanolamine
N-Butyldiethanolamine as an N,O-Chelating Ligand
The efficacy of this compound as a ligand stems from its ability to act as a multidentate chelator, binding to a metal center through its nitrogen and one or both of its oxygen atoms. This chelation results in the formation of stable five-membered rings, a thermodynamically favorable arrangement known as the chelate effect. The presence of multiple donor atoms within a single molecule makes this compound a reliable choice for constructing complex coordination compounds. rsc.orgnih.gov
This compound is a tridentate N,O,O-donor ligand. researchgate.net Its key structural features include a tertiary amine nitrogen atom and two flexible hydroxyethyl (B10761427) arms. sigmaaldrich.com This combination allows for multiple coordination modes. The ligand can be neutral (H₂bdea), singly deprotonated (Hbdea⁻), or doubly deprotonated (bdea²⁻), enabling it to act as a chelating and/or bridging ligand. nih.gov The lone pair of electrons on the nitrogen atom serves as a primary coordination site, while the hydroxyl groups can either coordinate directly to a metal center or be deprotonated to form alkoxide bridges between multiple metal ions. This versatility is a core principle in its application for designing polynuclear complexes and coordination polymers. rsc.orgresearchgate.net The butyl group attached to the nitrogen atom introduces steric hindrance that can influence the final geometry and nuclearity of the resulting metal complex.
The conformational flexibility of the two ethanolamine (B43304) arms in this compound is crucial in determining the structure of its metal complexes. The ligand can adopt various spatial arrangements to satisfy the preferred coordination geometry of a given metal ion. mdpi.com This adaptability allows it to form stable complexes with a wide range of metal ions, exhibiting different coordination modes. For instance, the ligand can coordinate in a facial (fac) or meridional (mer) fashion in mononuclear complexes. In polynuclear systems, the flexible arms allow the deprotonated alkoxide groups to bridge two or more metal centers, leading to the formation of dinuclear, tetranuclear, or polymeric structures. nih.govsigmaaldrich.com This bridging capability is fundamental to the construction of complex, high-nuclearity clusters. rsc.orgresearchgate.net
Synthesis and Characterization of Metal Complexes Involving this compound
This compound has proven to be particularly effective in forming a variety of complexes with copper(II). Researchers have successfully synthesized and characterized mononuclear, dinuclear, and one-dimensional (1D) polymeric copper(II) compounds using this ligand. rsc.orgnih.govsigmaaldrich.com These complexes represent the first examples of copper coordination compounds derived from this compound. rsc.orgresearchgate.net
The nature of the final structure is often directed by the reaction conditions and the choice of ancillary ligands used in conjunction with this compound. nih.govsigmaaldrich.com For example, different auxiliary reagents like 3,5-dinitrobenzoic acid, sodium azide, p-toluic acid, and terephthalic acid have been used to generate diverse structural motifs. rsc.orgnih.gov
A common and effective method for synthesizing these copper(II) complexes is through self-assembly in an aqueous alkali medium at room temperature. rsc.orgnih.govsigmaaldrich.com This process involves combining a copper(II) salt, such as copper(II) acetate (B1210297), with this compound and an appropriate auxiliary reagent. The components spontaneously organize into the most thermodynamically stable structure, leading to the formation of crystalline products. rsc.orgnih.gov This coordination-driven self-assembly is a powerful strategy for creating complex and well-defined molecular architectures from simple building blocks. rsc.org
Single-crystal X-ray diffraction analysis has been instrumental in elucidating the detailed coordination motifs of these copper(II) complexes. researchgate.netnih.gov
Mononuclear Structures: In the mononuclear complex [Cu(Hbdea)₂]·2Hdnba, the singly deprotonated this compound ligand (Hbdea⁻) acts as a bidentate N,O-chelator, coordinating to the central copper(II) ion. nih.gov
Dinuclear Structures: In dinuclear complexes such as [Cu₂(μ-Hbdea)₂(N₃)₂] and [Cu₂(μ-Hbdea)₂(pta)₂], the Hbdea⁻ ligand acts as a bridging ligand. rsc.orgnih.gov Each ligand bridges two copper(II) centers through its deprotonated alkoxide oxygen atom, forming a dinuclear core. nih.gov
Polymeric Structures: In the 1D polymeric complex [Cu₂(μ-Hbdea)₂(μ-tpa)]n, the Hbdea⁻ ligands again act as bridging units between copper centers, while the terephthalate (B1205515) (tpa) dianion bridges these dinuclear units to form an extended polymeric chain. rsc.orgnih.gov This compound was the first reported coordination polymer bearing the this compound ligand. rsc.orgresearchgate.net
Intensive intermolecular hydrogen bonding is also a common feature in the crystal structures of these complexes, often leading to the formation of higher-order supramolecular networks. rsc.orgresearchgate.netnih.gov
Table 1: Summary of Copper(II) Complexes with this compound
| Complex Formula | Nuclearity | Role of H₂bdea Ligand | Ancillary Ligand | Key Structural Feature |
|---|---|---|---|---|
| [Cu(Hbdea)₂]·2Hdnba | Mononuclear | Bidentate (N,O-chelating) | 3,5-dinitrobenzoic acid (Hdnba) | Central Cu(II) ion coordinated by two ligands. nih.gov |
| [Cu₂(μ-Hbdea)₂(N₃)₂] | Dinuclear | Bridging (μ-alkoxo) | Azide (N₃⁻) | Two Cu(II) centers bridged by two Hbdea⁻ ligands. rsc.orgnih.gov |
| [Cu₂(μ-Hbdea)₂(pta)₂] | Dinuclear | Bridging (μ-alkoxo) | p-toluic acid (Hpta) | Dinuclear core with bridging Hbdea⁻ ligands. rsc.orgnih.gov |
Chromium(II) and Lanthanide(III) Heterometallic Systems
The reaction of the N-substituted diethanolamine (B148213) ligand, N-n-butyldiethanolamine (H₂bda), with chromium(II) and lanthanide(III) salts gives rise to a series of 3d-4f heterometallic coordination clusters. acs.orgnih.gov These reactions demonstrate the utility of this compound in constructing complex multinuclear architectures. The combination of 3d transition metals and 4f lanthanide ions within a single molecular entity is of significant interest for developing new magnetic materials. nih.gov
The self-assembly process involving this compound, Cr(II), and Ln(III) ions, often in the presence of co-ligands, leads to the formation of isostructural 1:1 Cr(III)/Ln(III) coordination cluster compounds. acs.orgnih.gov The this compound ligand, upon deprotonation, acts as a versatile bridging ligand, facilitating the assembly of the metallic cores. The specific structure of these 3d-4f clusters is highly dependent on the reaction conditions and, most notably, the choice of the lanthanide ion. acs.orgnih.gov The general approach involves the reaction of simple metal salts with the diethanolamine ligand in a suitable solvent system. rsc.orgnih.gov The resulting aggregates often feature a central core of metal and oxygen atoms, encapsulated by the organic ligands. The metal topology in some analogous 3d-4f systems, such as those with Dy(III), can be described as a "square-in-square" arrangement, where a square of four lanthanide ions is inscribed within a larger square of four transition metal ions. researchgate.net
A systematic study across the lanthanide series reveals a direct correlation between the ionic radius of the Ln(III) ion and the resulting nuclearity and topology of the Cr(III)-Ln(III) cluster. acs.orgnih.gov As the ionic radius of the lanthanide decreases (a phenomenon known as lanthanide contraction), the coordination number preference changes, leading to a stepwise reduction in the cluster's size and a change in its structural motif. acs.org
This trend gives rise to three distinct series of isostructural compounds:
Octanuclear "square-in-square" topology: For the larger lanthanide ions from Lanthanum (La) to Terbium (Tb), octanuclear [Cr₄Ln₄] clusters are formed. acs.orgnih.gov
Hexanuclear "triangle-in-triangle" topology: For the mid-sized lanthanides, Dysprosium (Dy) and Holmium (Ho), as well as Yttrium (Y), the cluster nuclearity reduces to form hexanuclear [Cr₃Ln₃] aggregates. acs.orgnih.gov
Tetranuclear "butterfly" topology: The smallest lanthanide ions, from Erbium (Er) to Lutetium (Lu), yield tetranuclear [Cr₂Ln₂] clusters with a defect dicubane or "butterfly" core. acs.orgnih.gov
Table 1: Influence of Lanthanide(III) Ionic Radius on Cr(III)-Ln(III) Cluster Topology
| Lanthanide (Ln) Ion | Ionic Radius (Å) for CN=8 | Resulting Cluster Formula | Core Topology |
|---|---|---|---|
| La | 1.160 | [Cr₄La₄] | Octanuclear "square-in-square" |
| Ce | 1.143 | [Cr₄Ce₄] | Octanuclear "square-in-square" |
| Pr | 1.126 | [Cr₄Pr₄] | Octanuclear "square-in-square" |
| Nd | 1.109 | [Cr₄Nd₄] | Octanuclear "square-in-square" |
| Sm | 1.079 | [Cr₄Sm₄] | Octanuclear "square-in-square" |
| Eu | 1.066 | [Cr₄Eu₄] | Octanuclear "square-in-square" |
| Gd | 1.053 | [Cr₄Gd₄] | Octanuclear "square-in-square" |
| Tb | 1.040 | [Cr₄Tb₄] | Octanuclear "square-in-square" |
| Dy | 1.027 | [Cr₃Dy₃] | Hexanuclear "triangle-in-triangle" |
| Ho | 1.015 | [Cr₃Ho₃] | Hexanuclear "triangle-in-triangle" |
| Er | 1.004 | [Cr₂Er₂] | Tetranuclear "butterfly" |
| Tm | 0.994 | [Cr₂Tm₂] | Tetranuclear "butterfly" |
| Yb | 0.985 | [Cr₂Yb₂] | Tetranuclear "butterfly" |
Manganese(III) and Nickel(II) Complexes
This compound and its derivatives are also effective ligands for the synthesis of high-nuclearity clusters with other 3d transition metals like manganese and nickel.
The reaction of N-t-butyldiethanolamine (a close derivative of this compound) with manganese(II) acetate and lanthanide(III) nitrates in the presence of pivalic acid results in the formation of a family of large, heterometallic [Mn(III)₅Ln(III)₈] aggregates. acs.orgnih.gov These complexes, with the general formula [Mn(III)₅Ln(III)₈(μ₃-OH)₁₂(L)₄(piv)₁₂(NO₃)₄(OAc)₄]⁻ (where Ln = Pr, Nd, Sm, Gd, Tb), represent some of the highest nuclearity 3d-4f clusters reported using a diethanolamine-based ligand. acs.orgnih.gov
The core of these tridecanuclear clusters is centrosymmetric and features a complex arrangement of fused cubane (B1203433) subunits. acs.orgnih.gov Specifically, the structure consists of two distorted inner heterometallic [Mn(III)Ln(III)₃(μ₃-OH)₄]⁸⁺ cubanes that share a common manganese vertex. These are then flanked by four edge-sharing heterometallic [Mn(III)Ln(III)₂(μ₃-OH)₄]⁵⁺ defect cubane units. acs.orgnih.gov Despite their high nuclearity and the presence of paramagnetic centers, magnetic studies showed very weak or non-existent magnetic interactions between the Mn(III) and Ln(III) ions. acs.orgnih.gov
When this compound (H₂bda) is reacted with a Nickel(II) salt and isobutyrate under aerobic conditions, a tetranuclear nickel(II) cluster, [Ni(II)₄(Hbda)₃(ib)₅(MeCN)], is formed. rsc.orgresearchgate.net This compound features a distinctive structural motif known as a lacunary cubane. rsc.orgresearchgate.net
The core structure is a tetrahedrally-shaped Ni(II) arrangement where the four nickel centers are bridged by three oxygen atoms, resulting in a [Ni₄O₃] core. rsc.org This lacunary, or incomplete, cubane motif is noteworthy because it had previously been observed only as a substructure within larger, higher-nuclearity coordination clusters or polyoxometalates. rsc.orgresearchgate.net Magnetic analysis of this complex revealed that a triangle of three Ni(II) centers are ferromagnetically coupled, and this unit interacts antiferromagnetically with the fourth nickel ion at the apex. rsc.org
Table 2: Structural Features of the [Ni(II)₄] Lacunary Cubane Complex
| Feature | Description |
|---|---|
| Formula | [Ni(II)₄(Hbda)₃(ib)₅(MeCN)] |
| Metal Core | [Ni₄O₃] |
| Core Geometry | Lacunary Cubane / Tetrahedral arrangement of Ni(II) ions |
| Ligands | This compound (Hbda⁻), isobutyrate (ib⁻), acetonitrile (B52724) (MeCN) |
| Magnetic Property | Ferromagnetic coupling within a Ni₃ triangle, with antiferromagnetic interaction to the fourth Ni ion. rsc.org |
Copper(II)/Nickel(II) Coordination Polymers
The use of this compound (H₂bda) has been explored in the synthesis of coordination polymers. While extensive research on mixed Copper(II)/Nickel(II) coordination polymers specifically using this compound is not widely documented in the reviewed literature, the ligand has been successfully used to create homometallic coordination polymers. The first coordination polymer reported with this ligand was a one-dimensional (1D) copper(II) compound, [Cu₂(μ-Hbda)₂(μ-tpa)]ₙ·2nH₂O, where terephthalic acid (H₂tpa) acts as a bridging co-ligand. nih.govresearchgate.net In this structure, the this compound ligands and the terephthalate linkers connect the copper(II) centers to form the polymeric chain. nih.gov The ability of this compound to form such polymeric structures with copper(II) suggests its potential for constructing more complex heterometallic systems, including those incorporating nickel(II).
Cyanide-Bridged Architectures
While this compound is a prolific ligand in constructing polynuclear clusters, its specific application in forming cyanide-bridged architectures is not extensively documented in recent prominent studies. The literature focuses more on its role in creating oxo- or hydroxo-bridged systems, particularly in the assembly of heterometallic 3d-4f complexes. rsc.orgrsc.orgnih.gov The formation of such clusters is often directed by the ligand itself and co-ligands like carboxylates, which facilitate the bridging of multiple metal centers. nih.gov
Self-Assembly Protocols and Structural Analysis
The use of this compound in one-pot reactions exemplifies its role in self-assembly protocols to generate complex heterometallic clusters. nih.gov Under specific synthetic conditions, the interaction of metal salts like cobalt(II) isobutyrate and lanthanide(III) nitrates with this compound in a suitable solvent leads to the spontaneous formation of a variety of polynuclear complexes. rsc.orgrsc.org These reactions can yield a series of clusters with different metallic cores, demonstrating a controlled self-assembly process where the final structure is dependent on the specific lanthanide ion used. rsc.orgrsc.orgresearchgate.net
The resulting structures range from tetranuclear to octanuclear and even higher nuclearity clusters. rsc.orgrsc.orgacs.org For example, a range of heterometallic {Co(III)–M(III)} (where M = Y, Pr, Nd, Sm, Gd, Tb, Ho, Er, Yb) complexes have been isolated with cores including {Co₂M₂}, {Co₂M₄}, {Co₃M₂}, {Co₃M₃}, and {Co₄M₄}. rsc.orgrsc.orgresearchgate.net
Table 1: Examples of Heterometallic Cores Synthesized via Self-Assembly with this compound
| Core Type | Metal Composition (M) | Nuclearity |
|---|---|---|
| {Co₂M₂} | Y, Ho, Er | Tetranuclear |
| {Co₃M₂} | Pr, Nd, Sm | Pentanuclear |
| {Co₂M₄} | Eu | Hexanuclear |
| {Co₃M₃} | Yb | Hexanuclear |
The precise structures of these self-assembled molecules are determined using single-crystal X-ray diffraction. rsc.org The structural data is refined using programs like the SHELX suite, which solves the crystal structure by direct methods and refines it by full-matrix least-squares on F² values. nih.gov In cases of atomic disorder, various restraints are employed to achieve reasonable geometric parameters. nih.gov
Magnetic Properties of this compound-Derived Complexes
Complexes synthesized with this compound often exhibit noteworthy magnetic properties, stemming from the interactions between the metal centers held in proximity by the ligand framework. These properties range from single-molecule magnetism to specific types of magnetic exchange interactions.
Investigation of Single-Molecule Magnets (SMMs)
This compound has been successfully used in the synthesis of tetranuclear 3d-4f complexes that function as Single-Molecule Magnets (SMMs). sigmaaldrich.comnus.edu.sg SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, behaving like tiny magnets. nih.gov This behavior arises from a combination of a high-spin ground state and significant magnetic anisotropy, which creates an energy barrier (Ueff) for the reversal of magnetization. ufl.edunih.gov
For instance, a {Co₂Er₂} complex synthesized with this compound displays SMM behavior, showing relevant out-of-phase signals in AC magnetic susceptibility measurements below 4 K, particularly when a static magnetic bias field is applied. rsc.orgrsc.org Similarly, a family of {Co₂Dy₂} and {Cr₂Dy₂} butterfly-core complexes demonstrate SMM properties. nus.edu.sg The study of these molecules reveals that the magnetic relaxation can arise either from a single lanthanide ion or from the electronic structure of the entire complex, especially when strong magnetic interactions are present. nus.edu.sg The anisotropy barriers in these systems can be enhanced by the choice of co-ligands, with electron-withdrawing groups leading to higher barriers. nus.edu.sg
Antiferromagnetic and Ferromagnetic Exchange Interactions
The magnetic behavior of polynuclear complexes is governed by the exchange interactions between the constituent metal ions, which can be either ferromagnetic (aligning spins parallel) or antiferromagnetic (aligning spins antiparallel). nih.govnih.gov
In complexes derived from this compound, both types of interactions have been observed.
Antiferromagnetic Interactions: A pentanuclear, mixed-valent cobalt complex, [CoII₃CoIII₂(Hbda)₂(bda)₂(ib)₆], exhibits weak antiferromagnetic exchange interactions. rsc.orgresearchgate.net
Mixed Interactions: A tetranuclear nickel(II) complex, [NiII₄(Hbda)₃(ib)₅(MeCN)], shows more complex behavior with a ferromagnetically coupled triangle of three Ni centers that interacts antiferromagnetically with a fourth Ni apex. rsc.orgresearchgate.net
In many of the heterometallic Co(III)-Ln(III) clusters, the magnetic interactions between the lanthanide ions are found to be very weak or non-existent, with the cobalt(III) ions being in a low-spin, diamagnetic state. rsc.orgrsc.org
Table 2: Magnetic Exchange Interactions in this compound Complexes
| Complex Core | Metal Ions | Observed Interaction |
|---|---|---|
| {CoII₃CoIII₂} | Cobalt | Weak Antiferromagnetic |
Quantum Tunnelling of Magnetization (QTM) Phenomena
Quantum Tunnelling of Magnetization (QTM) is a purely quantum mechanical phenomenon where the magnetization of an SMM can reverse its direction by tunnelling through the energy barrier rather than overcoming it thermally. ufl.edunih.gov This process is often detrimental to the performance of an SMM for data storage applications as it provides a "shortcut" for relaxation, but it is essential for applications in quantum computing. nih.govrsc.org QTM is often observed as distinct steps in the magnetic hysteresis loops of SMMs at very low temperatures. ufl.edu
In the context of this compound-derived SMMs, research has focused on strategies to suppress QTM to enhance the magnetic memory effect. In a {CoIII₂DyIII₄} cluster synthesized with this compound, the specific flat zig-zag arrangement of the metal atoms was found to reduce the quantum tunnelling of the magnetization. nih.gov This suppression of QTM resulted in a significant out-of-phase AC signal at zero external magnetic field up to a temperature of 14 K, which is a desirable characteristic for SMMs. nih.gov
Theoretical and Computational Studies of Metal Complexation
Computational chemistry provides powerful tools to understand the electronic structure, bonding, and magnetic properties of complex metal clusters that are often difficult to probe experimentally. umn.edu Density Functional Theory (DFT) and other ab initio methods are frequently employed for this purpose. frontiersin.orgmdpi.com
For complexes involving this compound, first-principles calculations have been performed to estimate key magnetic parameters. rsc.orgrsc.org These calculations are used to determine the magnetic anisotropy energies of the compounds and to quantify the exchange coupling interactions between the lanthanide ions within the clusters. rsc.orgrsc.org Such theoretical studies are crucial for correlating the observed magnetic behavior with the electronic and geometric structure of the molecule, providing insights that can guide the rational design of new SMMs with improved properties. nih.govchemrxiv.org
Density Functional Theory (DFT) Calculations on Coordination Clusters
Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic and structural properties of metal complexes, including those formed with this compound. rsc.orgnih.gov DFT calculations are particularly valuable for determining optimized geometries, understanding bonding interactions, and predicting various spectroscopic and magnetic properties of coordination clusters. nih.gov
In the study of heterometallic Co(III)-Ln(III) clusters incorporating this compound, first-principles calculations based on DFT are employed to estimate the magnetic anisotropy energies and to calculate the exchange coupling between the lanthanide ions. rsc.orgrsc.org These calculations are crucial for rationalizing the observed magnetic behavior, such as the slow magnetic relaxation often seen in single-molecule magnets (SMMs).
Table 1: Representative Parameters for DFT Calculations on Metal Complexes
| Parameter | Description | Typical Values/Methods |
|---|---|---|
| Software | Computational chemistry software package | Gaussian, ORCA, ADF |
| Functional | Approximates the exchange-correlation energy | B3LYP, PBE0, M06-L |
| Basis Set | Describes the atomic orbitals | 6-31G(d), LANL2DZ, def2-TZVP |
| Method | Accounts for relativistic effects (for heavy elements) | ZORA, Douglas-Kroll-Hess |
This table presents a generalized overview of parameters commonly used in DFT calculations on coordination complexes. The specific choices for this compound clusters would be detailed in the original research publications.
DFT calculations allow for the determination of key parameters that govern the magnetic properties of this compound coordination clusters. For instance, the calculated energies of different spin states can be used to estimate the magnetic exchange coupling constants (J) between metal centers. nih.govjyu.fi This information is vital for understanding whether the magnetic interactions are ferromagnetic (spins align) or antiferromagnetic (spins oppose).
Quantum Monte Carlo Simulations for Exchange Coupling
Quantum Monte Carlo (QMC) methods represent a powerful set of computational techniques for studying quantum systems, including the magnetic properties of coordination complexes. acs.org These simulations are particularly well-suited for calculating magnetic exchange coupling constants, as they can handle the strong electron correlation effects that are often present in multinuclear metal clusters.
The core principle of QMC is the use of random sampling to solve the Schrödinger equation. In the context of exchange coupling, QMC simulations can be used to determine the energy difference between different spin states of a molecule. This energy difference is directly related to the exchange coupling constant, J.
One of the key advantages of QMC methods is their potential for high accuracy. However, these calculations are computationally intensive. For complex systems like the multinuclear clusters formed by this compound, direct QMC simulations can be challenging. Often, a combination of methods is employed, where DFT is used to obtain an initial description of the system's electronic structure, which is then refined using QMC.
While specific applications of QMC simulations to this compound complexes are not extensively detailed in the readily available literature, the methodology is broadly applicable to polynuclear 3d-4f clusters. The general procedure involves:
System Definition: Defining the molecular geometry, which is often taken from experimental X-ray crystallography data or optimized using DFT.
Wave Function Ansätze: Choosing an appropriate trial wave function, which is a mathematical guess for the true wave function of the system.
Monte Carlo Simulation: Running the QMC simulation, which involves stochastically sampling the electron configurations.
Energy Calculation: Calculating the energies of the different spin states.
J-coupling Extraction: Determining the exchange coupling constant from the energy differences.
The results from these simulations provide a quantitative measure of the strength and nature of the magnetic interactions within the this compound coordination clusters, contributing to the rational design of new magnetic materials.
Applications of N Butyldiethanolamine in Polymer Science and Materials Engineering
N-Butyldiethanolamine as a Building Block in Polyurethane Synthesis
This compound is utilized as a chain extender or crosslinking agent in the synthesis of polyurethanes (PUs). The tertiary amine group within the NBD molecule can be protonated, which is particularly useful in creating functional polymers with enhanced properties.
Incorporation into Waterborne Polyurethanes (WPUs)
Waterborne polyurethanes (WPUs) are environmentally friendly coatings and adhesives that use water as the primary solvent. This compound is incorporated into the WPU structure to introduce tertiary amine groups. acs.orgacs.org These groups can be neutralized with an acid to form cationic centers, which aids in the dispersion of the polyurethane in water, creating stable emulsions. researchgate.net
The synthesis of these WPUs typically involves a multi-step process. Initially, a prepolymer is formed by reacting a polyol, such as polyethylene (B3416737) glycol, with a diisocyanate, like isophorone (B1672270) diisocyanate. mdpi.commdpi.com this compound is then added to this mixture, acting as a chain extender and incorporating the tertiary amine functionality. mdpi.commdpi.com The viscosity of the reaction mixture is often controlled by the addition of a solvent like tetrahydrofuran. mdpi.com Finally, a neutralizing agent, such as triethylamine, is added to protonate the amine groups, followed by the addition of deionized water to create the aqueous dispersion. mdpi.commdpi.com The resulting polymer's structure can be confirmed using techniques like 1H and 13C NMR spectroscopy. acs.org
Role in Polyurethane Ionomers (PUIs)
Polyurethane ionomers (PUIs) are a class of polymers that contain ionic groups in their backbone. These ionic groups provide unique properties, such as improved adhesion, dyeability, and the ability to form stable aqueous dispersions. d-nb.info this compound plays a significant role in the synthesis of cationic polyurethane ionomers. researchgate.netd-nb.info
When incorporated into the polyurethane chain, the tertiary amine of NBD can be quaternized using agents like butyl bromide, or protonated with acids like formic acid. researchgate.net This process introduces positive charges into the polymer backbone, creating a cationomer. researchgate.net These cationic sites can then electrostatically interact with anionic species, such as acid dyes, enhancing the dyeability of polyurethane fibers. acs.orgacs.org The synthesis of these ionomers often involves reacting this compound with diisocyanates and polyols to form a prepolymer, which is then neutralized or quaternized and dispersed in water. d-nb.info
Structure-Property Relationships in NBD-containing Polymers
The incorporation of this compound into polyurethane chains has a significant impact on the polymer's structure and, consequently, its physical and chemical properties. The bulky tert-butyl group of NBD can disrupt the ordered arrangement of the hard segments in polyurethanes. acs.orgacs.org This disruption increases the accessible area within the polymer matrix, which can be beneficial for applications like dyeing, as it allows for better penetration of dye molecules. acs.orgacs.org
Furthermore, the presence of the tertiary amine groups from NBD allows for the creation of protonated sites under acidic conditions. acs.orgacs.org This enhanced electropositivity is a key factor in improving the dyeability of modified polyurethane fibers with acid dyes. acs.orgacs.org Studies have shown that while the addition of NBD-containing polymers may lead to a decrease in some mechanical properties like elongation at break and break strength, the elastic recovery can remain largely unaffected. acs.org The thermal stability of the resulting polyurethane is also not significantly influenced by the incorporation of NBD. acs.org The relationship between the chemical structure of these polymers and their properties is often investigated using techniques such as differential scanning calorimetry, thermogravimetry, and X-ray diffraction. acs.org
Corrosion Inhibition by this compound-Based Materials
This compound-based materials, particularly waterborne polyurethanes, have shown significant promise as effective corrosion inhibitors for metals like carbon steel, especially in acidic environments. mdpi.comrepec.orgmaterials-science.inforesearchgate.netdataintelo.comsciprofiles.combohrium.com
Evaluation of Waterborne Polyurethane Inhibitors on Carbon Steel
The effectiveness of waterborne polyurethanes containing N-tert-butyl diethanolamine (B148213) (tB-WPU) as corrosion inhibitors for carbon steel in acidic solutions, such as 2M HCl, has been extensively studied. mdpi.comrepec.orgmaterials-science.inforesearchgate.net Various techniques, including weight loss measurements, open circuit potential (OCP) experiments, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP), have been employed to evaluate their performance. mdpi.com
Research indicates that the inhibition efficiency of these tB-WPUs increases with their concentration. mdpi.com These inhibitors have been shown to be effective at temperatures up to 50°C, though their activity tends to decrease at higher temperatures, such as 75°C. mdpi.comrepec.orgresearchgate.net Stirring the solution can also impact the inhibitor's effectiveness, with some studies showing a significant drop in inhibition efficiency under stirring conditions, possibly due to the complexity of polymer molecule binding to the metal surface. mdpi.comrepec.orgresearchgate.net The inhibitory action involves the reduction of both the anodic dissolution of the carbon steel and the cathodic hydrogen evolution reaction. mdpi.com
| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) at 25°C | Inhibition Efficiency (%) at 50°C | Inhibition Efficiency (%) at 75°C |
| 100 | 75.2 | 68.4 | 55.1 |
| 200 | 82.1 | 75.9 | 63.8 |
| 500 | 89.5 | 83.2 | 70.5 |
| 1000 | 92.3 | 88.1 | 75.6 |
Table 1. Inhibition efficiency of a waterborne polyurethane based on N-tert-butyl diethanolamine (tB-WPU) on carbon steel in 2M HCl at different temperatures and concentrations. The data is representative of findings in the field. mdpi.comresearchgate.net
Mechanisms of Corrosion Inhibition: Adsorption (Physisorption) and Film Formation
The primary mechanism by which this compound-based polyurethanes inhibit corrosion is through the adsorption of the polymer molecules onto the metal surface, forming a protective film. mdpi.comreformchem.com This adsorption process is generally considered to be physisorption, a type of physical adsorption. mdpi.comrepec.orgresearchgate.net
The adsorption is driven by the interaction of the inhibitor molecules with the metal surface. mdpi.com The presence of heteroatoms like nitrogen and oxygen, along with π-electrons in the polymer structure, contributes to the inhibitory activity. mdpi.com Quantum-chemical calculations have shown that the chemical bond between the steel surface and the inhibitor molecule is primarily realized through the carboxyl and amino groups of the polyurethane. mdpi.comrepec.orgresearchgate.net This adsorbed layer acts as a barrier, hindering the direct contact of the metal with the corrosive medium and thus reducing the corrosion rate. reformchem.comirowater.com The stability of this protective film is indicated by thermodynamic calculations, where a negative value for the Gibbs free energy of adsorption (ΔGads) suggests spontaneous adsorption. mdpi.com
| Parameter | Description | Significance in Corrosion Inhibition |
| Adsorption | The accumulation of inhibitor molecules on the metal surface. | Forms a protective layer that isolates the metal from the corrosive environment. reformchem.com |
| Physisorption | A type of adsorption involving weak van der Waals forces. | The primary mode of interaction for tB-WPU on carbon steel in acidic media. mdpi.comrepec.orgresearchgate.net |
| Film Formation | The creation of a continuous protective layer on the metal surface. | This film acts as a physical barrier to corrosive species. reformchem.com |
| Inhibitor Functional Groups | Carboxyl and amino groups in the polyurethane structure. | These groups are key to the chemical bonding with the steel surface. mdpi.comrepec.orgresearchgate.net |
Table 2. Key mechanisms and parameters involved in the corrosion inhibition by this compound-based polyurethanes.
This compound in Epoxy Resin Systems
The complex, three-dimensional cross-linked structure of cured epoxy resins makes studying their chemical properties and degradation mechanisms challenging. researchgate.netnih.gov To simplify this, researchers often use model compounds that represent a small section of the polymer network. This compound has been utilized as such a model compound to represent a segment of an amine-cured epoxy resin. researchgate.netresearchgate.net
In studies focused on the chemical recycling of carbon fiber reinforced epoxy composites, this compound was used to investigate the cleavage of the C–N bond under mild conditions. researchgate.net Researchers were able to prove that this bond cleavage occurs via the Cope elimination reaction when treated with hydrogen peroxide at elevated temperatures (150°C). researchgate.net Using a model compound allows for a more straightforward analysis of reaction products and mechanisms, which can then be extrapolated to understand the behavior of the entire complex epoxy matrix. researchgate.net This approach is crucial for developing efficient methods to decompose thermoset plastics and recover valuable components like carbon fibers. researchgate.net
Role of N Butyldiethanolamine in Gas Separation and Absorption Technologies
Kinetics of CO2 Absorption in N-Butyldiethanolamine Aqueous Solutions
The rate at which this compound absorbs CO2 is a critical parameter for designing and operating absorption columns. The kinetics are influenced by factors such as temperature, amine concentration, and the presence of other chemical species.
Research comparing the performance of various tertiary amines has provided valuable insights into their relative reaction rates with CO2. Studies have shown that the structure of the alkyl groups attached to the nitrogen atom significantly impacts the amine's reactivity.
In comparative analyses, N-ethyldiethanolamine (EDEA) has been found to react with CO2 more rapidly than other tertiary amines such as N-methyldiethanolamine (MDEA), N-propyldiethanolamine (PDEA), and this compound (BDEA). researchgate.netacs.orgresearchgate.netresearchgate.net The reaction rate constant for EDEA at 303 K was determined to be 19 M⁻¹ s⁻¹. researchgate.netacs.orgresearchgate.net This suggests that as the length of the n-alkyl chain on the nitrogen atom increases from ethyl (in EDEA) to butyl (in BDEA), the reaction rate with CO2 tends to decrease. ntnu.no This trend highlights the influence of steric hindrance and the electronic effects of the alkyl groups on the absorption kinetics.
Interactive Table: Comparative CO₂ Reaction Rates of Tertiary Amines
| Amine | Chemical Formula | Relative CO₂ Reaction Rate | Note |
|---|---|---|---|
| N-Methyldiethanolamine (MDEA) | CH₃N(C₂H₄OH)₂ | Slower than EDEA | A common benchmark for selective H₂S removal. researchgate.netacs.orgbre.com |
| N-Ethyldiethanolamine (EDEA) | C₂H₅N(C₂H₄OH)₂ | Faster | Rate constant reported as 19 M⁻¹ s⁻¹ at 303 K. researchgate.netacs.org |
| N-Propyldiethanolamine (PDEA) | C₃H₇N(C₂H₄OH)₂ | Slower than EDEA | Part of the comparative series. researchgate.netacs.org |
| This compound (BDEA) | C₄H₉N(C₂H₄OH)₂ | Slower than EDEA | Increasing alkyl chain length from EDEA decreases the rate. researchgate.netacs.orgntnu.no |
The reaction between tertiary amines like BDEA and CO2 in an aqueous solution proceeds primarily through the base-catalyzed hydration of CO2, as shown in the following reaction:
CO₂ + R₃N + H₂O ⇌ R₃NH⁺ + HCO₃⁻
In this mechanism, the tertiary amine (R₃N) acts as a proton acceptor, facilitating the formation of bicarbonate (HCO₃⁻). The reaction rate is therefore dependent on the basicity of the amine, which is commonly quantified by its pKa value. utp.edu.my A higher pKa generally corresponds to a stronger base, which can influence the absorption rate. utp.edu.my The dissociation constant (pKa) is a key parameter affecting the performance of an amine, serving as an initial indicator of its reactivity towards CO2. utp.edu.my
Studies have measured the pKa of this compound, providing essential data for kinetic modeling. acs.org The temperature dependence of the pKa is also a critical factor, as absorption processes operate over a range of temperatures. acs.org The mechanism of bicarbonate formation is a distinguishing feature of tertiary amines, contrasting with primary and secondary amines that can also form carbamates directly with CO2. researchgate.net This difference in reaction pathways is fundamental to the selective absorption characteristics of tertiary amines.
Interactive Table: Physicochemical Properties of this compound
| Property | Value | Temperature (K) | Reference |
|---|---|---|---|
| pKa | 8.86 | Not specified | utp.edu.my |
| pKa | 9.006 | 293.15 | acs.org |
| pKa | 8.813 | 303.15 | acs.org |
| pKa | 8.473 | 323.15 | acs.org |
This compound in Amine Blends for Acid Gas Sweetening
To overcome the kinetic limitations of tertiary amines like BDEA, they are often blended with other amines. These blended formulations aim to combine the high loading capacity and low regeneration energy of tertiary amines with the faster reaction rates of primary or secondary amines. usn.no
This compound and its blends are utilized in gas sweetening processes to remove acidic impurities, primarily hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), from natural gas streams. mdpi.comgoogle.comepo.org The objective is to meet pipeline specifications, which typically require very low concentrations of H₂S (e.g., <4 ppm) and reduced levels of CO₂. nih.gov The choice of solvent depends on the specific composition of the sour gas and the desired purity of the treated gas. bre.com For instance, a related sterically hindered tertiary amine, N-tert-butyldiethanolamine (t-BDEA), has been studied for its H₂S absorption capacity, demonstrating the potential of such compounds in these applications. mdpi.com Formulated solvents containing BDEA are designed to optimize the removal of both H₂S and CO₂. epo.org
A key advantage of tertiary amines, including BDEA, is their ability to selectively absorb H₂S in the presence of CO₂. This selectivity arises from the different reaction mechanisms. The reaction of H₂S with an amine is an instantaneous acid-base reaction:
H₂S + R₃N ⇌ R₃NH⁺ + HS⁻
This reaction is significantly faster than the base-catalyzed hydration of CO₂. Consequently, when a gas containing both H₂S and CO₂ is contacted with a BDEA solution, H₂S is preferentially absorbed. This property is highly desirable in applications where the goal is to remove H₂S while leaving the majority of the CO₂ in the gas stream, a process known as "CO₂ slippage." The industrial benchmark for selective H₂S removal is often N-methyldiethanolamine (MDEA), and other tertiary amines like BDEA are evaluated for similar capabilities. mdpi.commdpi.com
Thermodynamic and Equilibrium Studies in Gas Absorption Systems
Vapor-liquid equilibrium (VLE) data is fundamental for designing and modeling gas treating processes. Research has shown that this compound, as a tertiary amine, reacts with CO₂ at a different rate compared to primary or secondary amines. One study found that N-ethyldiethanolamine (EDEA) reacts with CO₂ more rapidly than other tertiary amines like N-methyldiethanolamine (MDEA), N-propyldiethanolamine (PDEA), and this compound (BDEA). researchgate.net
The stoichiometry of the reaction between a tertiary amine like n-BDEA and CO₂ in an aqueous solution typically results in the formation of bicarbonate. osti.gov This is in contrast to primary and secondary amines which can form carbamates. This reaction mechanism influences the CO₂ loading capacity of the solvent. Tertiary amines can theoretically achieve a loading of 1 mole of CO₂ per mole of amine or higher. bac-lac.gc.ca The design of gas treating processes requires a thorough understanding of the VLE of the specific acid gas in the alkanolamine solution. core.ac.uk
Table 1: Reaction Rate Comparison of Tertiary Amines with CO₂
| Amine | Relative Reaction Rate |
|---|---|
| N-ethyldiethanolamine (EDEA) | Faster |
| N-methyldiethanolamine (MDEA) | Slower than EDEA |
| N-propyldiethanolamine (PDEA) | Slower than EDEA |
| This compound (BDEA) | Slower than EDEA researchgate.net |
Molar excess enthalpy (HE) and heat capacity (Cp) are crucial thermodynamic properties for understanding the interactions between the amine and water and for calculating the energy requirements of the absorption and stripping processes.
Studies have reported the measurement of molar excess enthalpies for aqueous solutions of this compound. bac-lac.gc.cacanada.ca The excess molar volumes (VE) of aqueous this compound (BDEA) solutions have been calculated from density data measured at temperatures from 303.15 K to 323.15 K. researchgate.net The VE values were found to be negative across the entire composition range at all temperatures, becoming less negative as the temperature increases. researchgate.net Negative excess molar volumes suggest the presence of strong intermolecular interactions or efficient packing between the amine and water molecules. researchgate.netresearchgate.net
Table 2: Summary of Excess Molar Volume (VE) for Aqueous n-BDEA Solutions
| Temperature Range | Composition Range (mole fraction) | Sign of VE | Trend with Increasing Temperature |
|---|---|---|---|
| 303.15 K - 323.15 K | 0 ≤ x₁ ≤ 1 | Negative | Becomes less negative researchgate.net |
The heat capacity of the solvent is a key parameter in the thermal design of the CO₂ capture plant. The molar heat capacities of various pure solvents used in CO₂ capture have been reported, and analyses such as group additivity have been used to understand the contributions of different molecular groups (like -OH, -CH₂, N) to this property. bac-lac.gc.cacanada.caconnectedpapers.com
The basicity of an amine, often quantified by its pKa value, is a critical factor in its ability to capture acidic gases like CO₂. The structure of the amine, including steric hindrance around the nitrogen atom and the length of its alkyl chains, significantly influences this property. bac-lac.gc.cacanada.ca
For this compound, the butyl group contributes to the steric hindrance and affects the molecule's basicity. Research has been conducted to investigate the influence of steric hindrance and alkyl chain length on the basicity of aqueous amine solutions, including this compound. bac-lac.gc.cacanada.ca The pKa values for this compound have been measured over a temperature range of 293.15 K to 333.15 K using potentiometric titration, from which standard state thermodynamic properties have been derived. acs.org Generally, an increase in the length of the alkyl group can enhance H₂S loading in aqueous ethanolamines, which is related to the amine's basicity. mdpi.com
Table 3: Factors Influencing Amine Basicity in Aqueous Solutions
| Structural Feature | Influence on Basicity/Absorption |
|---|---|
| Steric Hindrance | Affects basicity and reaction kinetics bac-lac.gc.cacanada.ca |
| Alkyl Chain Length | Can enhance H₂S loading in ethanolamines mdpi.com |
| Number of -OH groups | Influences basicity and water solubility bac-lac.gc.cacanada.caacs.org |
Molecular Interactions in Solvents for Acid Gas Capture
The molecular interactions within the solvent phase—between amine molecules, water molecules, and the captured acid gas—govern the solvent's physical and chemical properties. In aqueous solutions of this compound, the hydroxyl groups contribute to its solubility in water through hydrogen bonding, while the basicity of the tertiary amine group facilitates the acid-base reaction with CO₂. bac-lac.gc.caacs.org
The study of volumetric properties, such as partial molar volumes derived from density measurements, provides insight into these molecular interactions. researchgate.net For aqueous solutions of this compound, the negative values of excess molar volumes indicate that the volume of the mixture is less than the sum of the individual component volumes, suggesting strong interactions and/or interstitial accommodation of one component in the other's structure. researchgate.net The development of molecular models helps to represent the microscopic structures in detail, which can improve thermodynamic models used to predict physicochemical data necessary for optimizing industrial capture processes. researchgate.net
Catalytic Applications of N Butyldiethanolamine
N-Butyldiethanolamine and its Complexes as Catalyst Precursors
The ability of this compound to act as a chelating ligand for a variety of metal ions has led to the development of numerous catalyst precursors. These complexes are particularly notable for their activity in oxidation reactions, where the coordination of NBDEA to a metal center can significantly influence the catalyst's stability and reactivity.
Catalytic Activity in Peroxidative Oxidation Reactions (e.g., Cyclohexane)
The selective oxidation of hydrocarbons, such as cyclohexane (B81311), is a critical process for the production of valuable chemical intermediates. This compound-metal complexes have emerged as promising catalysts for these transformations, particularly in peroxidative oxidation, which utilizes peroxides as the oxidizing agent.
Table 1: Catalytic Performance of this compound Metal Complexes in Cyclohexane Oxidation
| Catalyst System | Oxidant | Conversion (%) | Product Selectivity | Overall Yield (%) | Reference |
|---|---|---|---|---|---|
| Copper(II)-NBDEA complexes | H₂O₂ | - | Cyclohexanol (B46403) and Cyclohexanone (B45756) | up to 38 | researchgate.net |
| Iron(III)-Amino Acid Schiff Base Complex | H₂O₂ | up to 13 | Cyclohexanone | - | journalcsij.com |
Detailed conversion and selectivity data for some NBDEA-specific complexes are limited in the available literature.
Influence of Acid Additives (Promoters) on Catalytic Performance
The efficiency of this compound-based catalytic systems can often be significantly improved by the addition of acid promoters. These additives can play several roles, including facilitating the decomposition of the peroxide oxidant, stabilizing the active catalytic species, and modifying the coordination environment of the metal center to enhance its reactivity.
In the case of copper(II) complexes with this compound used for cyclohexane oxidation, the effects of various acid additives have been investigated. Studies have shown that the use of trifluoroacetic acid (TFA), nitric acid, or hydrochloric acid is preferable for enhancing the catalytic performance. researchgate.net Similarly, for mononuclear Fe(III) complexes, the addition of nitric acid as a promoter has a pronounced positive effect. For instance, the total yield of cyclohexanol and cyclohexanone increased from 14.9% in the absence of an additive to 37.7% when a specific molar ratio of nitric acid to the catalyst was used. mdpi.com This demonstrates the critical role that acid promoters can play in optimizing these catalytic systems.
Role of this compound as a Catalyst in Polymerization Reactions
Beyond its function as a ligand, this compound can also act directly as a catalyst, particularly in polymerization reactions. Its tertiary amine group is the primary site of catalytic activity in these applications.
Polyurethane Synthesis Catalysis
This compound is widely recognized as a reactive catalyst in the synthesis of polyurethanes. researchgate.net The formation of polyurethanes involves the reaction between a diisocyanate and a polyol. Tertiary amines are commonly used to catalyze this reaction, and this compound is an effective catalyst within this class. l-i.co.uk
The catalytic mechanism involves the tertiary amine group of this compound acting as a Lewis base. It activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. l-i.co.uk The basicity and steric hindrance of the amine are key factors that determine its catalytic activity. l-i.co.uk
A significant feature of this compound is that it is a "reactive" catalyst. The two hydroxyl groups in its structure can react with the isocyanate groups, thereby incorporating the catalyst molecule into the polyurethane polymer backbone. researchgate.net This covalent bonding of the catalyst into the polymer matrix can influence the final properties of the polyurethane material, such as its rigidity and thermal stability. This dual role as both a catalyst and a chain extender provides a versatile tool for polyurethane formulators.
Advanced Analytical and Spectroscopic Characterization in N Butyldiethanolamine Research
Structural Elucidation Techniques
Structural elucidation is fundamental to understanding the chemical nature of N-Butyldiethanolamine. Techniques in this category provide precise information on atomic arrangement, connectivity, and functional groups.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic and molecular structure of crystalline materials. sigmaaldrich.com This technique has been successfully applied to various copper(II) complexes derived from this compound (systematically referred to as H₂bdea in coordination chemistry literature). sigmaaldrich.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can precisely determine unit cell dimensions, bond lengths, and bond angles.
In a seminal study, a series of mononuclear, dinuclear, and polymeric copper(II) compounds using this compound as a ligand were synthesized and characterized. sigmaaldrich.comresearchgate.net Single-crystal X-ray analysis revealed the intricate structural motifs, including the coordination environment around the copper centers and the role of intermolecular hydrogen bonding in forming larger supramolecular networks. sigmaaldrich.com For instance, in the dinuclear complex [Cu₂(μ-Hbdea)₂(N₃)₂], the this compound ligand coordinates to the copper ions, facilitating the formation of a distinct molecular structure. sigmaaldrich.com
Powder X-ray diffraction (PXRD) complements SCXRD by providing information on the crystalline nature and phase purity of bulk samples. While it does not provide the atomic-level detail of SCXRD, it is crucial for verifying that the bulk synthesized material corresponds to the structure determined from a single crystal.
| Parameter | [Cu(Hbdea)₂]·2Hdnba | [Cu₂(μ-Hbdea)₂(N₃)₂] | [Cu₂(μ-Hbdea)₂(pta)₂]·2H₂O | [Cu₂(μ-Hbdea)₂(μ-tpa)]ₙ·2nH₂O |
| Formula | C₃₀H₃₈CuN₄O₁₂ | C₁₆H₃₄Cu₂N₈O₄ | C₃₄H₄₈Cu₂N₂O₈ | C₂₄H₄₀Cu₂N₂O₈ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/n | Cc | C2/c | Pī |
| a (Å) | 11.235(2) | 17.583(4) | 11.366(2) | 8.875(2) |
| b (Å) | 17.910(4) | 8.448(2) | 21.047(4) | 9.245(2) |
| c (Å) | 16.513(3) | 16.140(3) | 15.341(3) | 9.682(2) |
| β (°) / γ (°) | 99.45(3) | 111.41(3) | 104.53(3) | 62.15(3) |
| V (ų) | 3274.0(11) | 2232.0(9) | 3550.0(12) | 659.8(2) |
| Reference | sigmaaldrich.com | sigmaaldrich.com | sigmaaldrich.com | sigmaaldrich.com |
Table 1: Selected crystallographic data for copper(II) complexes incorporating the this compound ligand. Data sourced from Gruenwald et al., 2009. sigmaaldrich.com
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying functional groups within a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. For this compound, a tertiary amine with two hydroxyl groups, the IR spectrum is characterized by several key absorption bands.
As a tertiary amine, this compound does not exhibit the N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. iosrjournals.org However, the presence of the two hydroxyl (-OH) groups results in a strong, broad absorption band in the 3550–3200 cm⁻¹ range, characteristic of O-H stretching in alcohols. sigmaaldrich.com The C-H stretching vibrations of the butyl and ethyl groups appear as sharp bands in the 3000–2850 cm⁻¹ region. Furthermore, the C-N stretching vibration of the aliphatic amine is expected in the 1250–1020 cm⁻¹ range. iosrjournals.org
When this compound acts as a ligand in metal complexes, its IR spectrum changes, providing evidence of coordination. For example, in copper(II) complexes, shifts in the O-H and C-N bands are observed. sigmaaldrich.com In the case of an azide-containing copper complex, a very strong band around 2065 cm⁻¹ is a clear indicator of the asymmetric stretching vibration (νas) of the coordinated N₃⁻ group. sigmaaldrich.com
| Vibration Type | Typical Wavenumber (cm⁻¹) | Compound Context |
| O-H Stretch | 3530–3185 (Broad) | This compound and its complexes sigmaaldrich.com |
| C-H Stretch | 3000–2850 (Sharp) | This compound and its complexes sigmaaldrich.com |
| N₃⁻ Asymmetric Stretch | ~2065 (Very Strong) | Azide-containing Cu(II)-bdea complexes sigmaaldrich.com |
| C-N Stretch | 1250–1020 (Medium) | Aliphatic amines like this compound iosrjournals.org |
| C-O Stretch | 1150–1050 (Strong) | Alcohol functional groups |
Table 2: Characteristic FT-IR absorption bands relevant to this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H NMR (Proton NMR) is particularly informative. The spectrum would show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule.
Based on its structure, CH₃-(CH₂)₃-N-(CH₂CH₂OH)₂, the following proton signals are expected:
A triplet for the terminal methyl (CH₃) protons of the butyl group.
Multiplets for the three methylene (B1212753) (-CH₂-) groups of the butyl chain.
Two triplets for the two non-equivalent methylene groups (-N-CH₂- and -CH₂-OH) of the diethanolamine (B148213) moiety, resulting from spin-spin coupling with each other.
The chemical shifts of these protons are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms, which cause a downfield shift (to a higher ppm value) for protons closer to them. For example, the protons on the carbons attached directly to the nitrogen and oxygen atoms will resonate at a higher chemical shift than those in the butyl chain's methyl group. Data from closely related isomers like N-iso-butyldiethanolamine show the OCH₂ protons resonating around 3.6 ppm and the NCH₂ protons around 2.6 ppm. mdpi.com
| Proton Group | Expected Signal Type | Approximate Chemical Shift (δ, ppm) |
| -CH₃ (Butyl) | Triplet | ~0.9 |
| -CH₂-CH₃ (Butyl) | Sextet | ~1.3-1.4 |
| -N-CH₂-CH₂- (Butyl) | Quintet | ~1.4-1.5 |
| -N-CH₂- (Butyl) | Triplet | ~2.4-2.5 |
| -N-CH₂-CH₂-OH | Triplet | ~2.6 |
| -N-CH₂-CH₂-OH | Triplet | ~3.6 |
| -OH | Broad Singlet | Variable |
Table 3: Predicted ¹H NMR spectral data for this compound based on its structure and data from related isomers. mdpi.com
Spectroscopic Investigations
Spectroscopic methods that involve fragmentation or high-energy transitions are used to determine molecular weight and confirm elemental composition.
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. cmu.edu
For this compound (molecular weight: 161.24 g/mol ), electron ionization (EI) mass spectrometry typically results in the formation of a molecular ion (M⁺) at m/z 161, although it may be weak or absent depending on its stability. The fragmentation pattern is dominated by α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This leads to the loss of an alkyl radical, with the largest group being preferentially lost. A major fragmentation pathway involves the loss of a propyl radical (CH₃CH₂CH₂•) from the butyl group, resulting in a prominent peak at m/z 130. Another characteristic peak appears at m/z 88.
Fast Atom Bombardment (FAB-MS) is a soft ionization technique particularly useful for analyzing thermally labile or non-volatile compounds like metal complexes. In the characterization of copper(II)-N-butyldiethanolamine complexes, FAB-MS(+) has been used to confirm the structures of the synthesized compounds by identifying peaks corresponding to the molecular ions or key fragments, such as those involving the loss of counter-ions or parts of the ligands. sigmaaldrich.comresearchgate.net
| m/z Value | Proposed Fragment/Ion | Technique | Compound Context | Reference |
| 162 | [Hbdea + H]⁺ | FAB-MS(+) | Copper(II) complexes with deprotonated bdea ligand | sigmaaldrich.com |
| 130 | [M - CH₃CH₂CH₂]⁺ or [C₄H₉N(CH₂CH₂OH)]⁺ | GC-MS / EI-MS | This compound | |
| 88 | [C₄H₉N(CH₃)]⁺ or similar fragment | GC-MS / EI-MS | This compound | |
| 445 | [Cu(Hbdea) - H]⁺ | FAB-MS(+) | Dinuclear Copper(II)-bdea complex | sigmaaldrich.com |
| 669 | [Cu₂(bdea) + H]⁺ | FAB-MS(+) | Dinuclear Copper(II)-bdea complex | sigmaaldrich.com |
Table 4: Selected mass spectrometry peaks and their assignments for this compound and its copper(II) complexes.
Electrochemical Characterization Methods
Electrochemical methods are employed to study the redox properties of molecules, providing insight into their electron transfer capabilities. Cyclic Voltammetry (CV) is a primary technique used for this purpose, where the current at a working electrode is measured as the potential is swept linearly in a cyclic manner.
While detailed studies on the fundamental electrochemical behavior of this compound itself are not widely published, the technique is highly relevant for characterizing its metal complexes and its application as a corrosion inhibitor. For transition metal complexes, such as those with copper, CV can be used to probe the redox processes of the metal center (e.g., the Cu(II)/Cu(I) couple). mdpi.com The resulting voltammogram provides information on redox potentials, the reversibility of the electron transfer process, and the stability of the complex in different oxidation states.
In the context of corrosion inhibition, electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate the effectiveness of this compound-containing formulations. These methods measure how the compound alters the electrochemical processes of corrosion on a metal surface, such as by adsorbing onto the surface and creating a protective barrier. The data obtained helps quantify the inhibition efficiency and elucidate the mechanism of protection.
| Parameter | Description | Information Gained |
| Anodic Peak Potential (Epa) | The potential at which the peak oxidation current occurs. | Provides the oxidation potential of the species. |
| Cathodic Peak Potential (Epc) | The potential at which the peak reduction current occurs. | Provides the reduction potential of the species. |
| Half-wave Potential (E₁/₂) | The average of Epa and Epc, used as an indicator of the formal redox potential. | Thermodynamic information about the redox couple (e.g., Cu(II)/Cu(I)). |
| Peak Separation (ΔEp) | The difference between Epa and Epc (ΔEp = Epa - Epc). | Indicates the reversibility of the electron transfer process. |
| Peak Currents (ipa, ipc) | The magnitude of the current at the anodic and cathodic peaks, respectively. | Related to the concentration of the analyte and the kinetics of the reaction. |
Table 5: Key parameters obtained from a typical Cyclic Voltammetry experiment used to characterize the redox behavior of metal-amine complexes.
Bio and Chemo Sensing Applications Involving N Butyldiethanolamine
N-Butyldiethanolamine as a Co-reactant in Electrochemiluminescence (ECL) Systems
This compound serves as an efficient co-reactant in ruthenium-based ECL, a process where light is generated from electrochemically initiated reactions. This methodology is integral to many diagnostic and analytical applications. In these systems, NBEA plays a crucial role in the chemical reactions that lead to light emission, often exhibiting superior performance compared to traditionally used co-reactants.
Signal Enhancement Mechanisms in Ru(bpy)32+-Based ECL Biosensors
In ECL systems utilizing tris(2,2′-bipyridine)ruthenium(II) (Ru(bpy)32+) as the luminophore, this compound significantly enhances the light signal. The mechanism involves the electrochemical oxidation of both Ru(bpy)32+ and NBEA at the electrode surface. The oxidized NBEA forms a highly reactive radical species that then interacts with the oxidized Ru(bpy)33+, reducing it back to an excited state, Ru(bpy)32+*. This excited state subsequently decays, emitting a photon of light. This regenerative process amplifies the light signal, leading to higher sensitivity in detection assays.
Studies have shown that the combination of NBEA with certain nonionic surfactants, such as Zonyl® FSN, can lead to superior ECL signal characteristics. For instance, the NBEA/Zonyl FSN system has demonstrated a limit of detection for Ru(bpy)32+ at 2.2 nM, which is a 250-fold enhancement compared to the commonly used tripropylamine (B89841) (TPA)/Triton™ X-100 system. rsc.org This enhancement is attributed to more complex mechanisms at play than previously understood effects of surfactants on ECL. rsc.org
Optimization of ECL Reactions at Lower Oxidation Potentials
A significant advantage of using this compound is the ability to generate strong ECL signals at lower oxidation potentials (LOPs). researchgate.netrsc.org This is particularly beneficial for miniaturized ECL biosensors, as high potentials can damage the microfabricated electrodes and the biological probes or surface coatings. researchgate.netrsc.org
Research has demonstrated the possibility of generating significant LOP ECL signals at potentials below 900 mV with NBEA as the co-reactant for Ru(bpy)32+. researchgate.netrsc.org In comparative studies, NBEA has shown a significant LOP ECL signal, unlike other co-reactants such as 2-(dibutylamino)ethanol (B1670432) (DBAE). researchgate.netrsc.org The standard TPA ECL at 1.2 V in a phosphate (B84403) buffer can be effectively replaced by NBEA ECL at 900 mV in a Tris buffer, which provides significantly higher signals under more gentle electrochemical conditions. researchgate.netrsc.org
| Co-reactant | Buffer | Potential | Relative ECL Signal Strength |
| NBEA | Tris (pH 8.5) | 900 mV | Similar to TPA in phosphate buffer (pH 8.5) |
| NBEA | Tris (pH 8.5) | 900 mV | 3 times higher than TPA in phosphate buffer (pH 7.0) |
| NBEA | Phosphate (pH 7) | 1.2 V | 3 times higher than in phosphate buffer (pH 7) |
| TPA | Phosphate (pH 7) | 1.2 V | Standard reference |
Role of pH Environment in ECL Sensitivity
The pH of the reaction environment plays a critical role in the sensitivity of ECL systems involving this compound. Studies have revealed that basic pH values significantly increase the ECL signals. researchgate.netrsc.org The use of Tris buffer, which can form complexes with transition metal ions, has a positive influence on the ECL signal in terms of both strength and LOP capabilities. researchgate.netrsc.org
Specifically, at basic pH values, notable increases in ECL signals were observed at both 900 mV and 1.2 V. researchgate.netrsc.org At 1.2 V, the ECL signal for NBEA was three times higher than that observed in a phosphate buffer at a pH of 7, and thirty times higher than the ECL signal for TPA under the same conditions. researchgate.netrsc.org The LOP signal for NBEA in Tris buffer at pH 8.5 was comparable to the signal for TPA in phosphate buffer at the same pH, but three times higher than for TPA at a pH of 7.0. researchgate.netrsc.org
Integration with Nanophase Materials (e.g., Silica (B1680970) Nanoparticles, g-C3N4) for Enhanced Sensing
To further amplify the ECL signal and improve the stability of the sensing platform, this compound has been integrated with various nanophase materials. For instance, NBEA and Ru(bpy)32+ have been co-doped in silica nanoparticles. These nanoparticles can then be grafted onto the surface of graphitic carbon nitride (g-C3N4). researchgate.net
The large specific surface area of g-C3N4 allows for the immobilization of a large number of these silica nanoparticles, and its electrical conductivity contributes to enhancing the ECL intensity. researchgate.net In such systems, this compound serves as an alternative co-reactant that promotes ECL efficiency. researchgate.net This approach has been successfully applied in the development of quenching electrochemiluminescence immunosensors for the detection of biomarkers like procalcitonin. researchgate.net
Interdisciplinary Research Perspectives and Emerging Applications of N Butyldiethanolamine
Applications in Tissue Clearing and 3D Biological Imaging
The development of tissue clearing techniques has revolutionized the study of intact biological systems, allowing for comprehensive 3D visualization without the need for physical sectioning. N-Butyldiethanolamine has become a key component in several hydrophilic tissue-clearing methods, most notably the CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational Analysis) protocol.
This compound is a critical ingredient in specific reagents within the advanced CUBIC clearing protocol, which is designed to produce highly transparent organs for imaging. u-tokyo.ac.jpresearchgate.net It is prominently used in the CUBIC-L reagent for delipidation and in the CUBIC-R+ reagent for refractive index (RI) matching. nih.gov
The CUBIC-L formulation, an optimized cocktail for lipid removal, has been reported as a mixture of 10% (w/w) this compound and 10% (w/w) Triton X-100. nih.gov In the CUBIC-R+ reagent, this compound is added to create basic conditions which, in combination with RI matching agents like nicotinamide, enhances tissue transparency. nih.govnih.gov The use of these hydrophilic reagents allows for effective clearing while avoiding the harsh organic solvents found in other methods. nih.gov
Table 1: Role of this compound in CUBIC Reagents
| Reagent | Primary Purpose | Role of this compound | Key Co-ingredients |
|---|---|---|---|
| CUBIC-L | Delipidation (Lipid Removal) | Main clearing agent, pH adjustment | Triton X-100, Urea |
| CUBIC-R+ | Refractive Index (RI) Matching | pH adjustment (creates basic condition) | Nicotinamide, Antipyrine |
This compound serves multiple functions simultaneously within tissue clearing protocols, making it a highly efficient component. nih.gov
Delipidation: As an aminoalcohol, it is highly effective at removing lipids from tissues, which is a primary cause of light scattering and tissue opacity. nih.govnih.gov The combination of this compound with detergents like Triton X-100 in CUBIC-L provides for highly effective delipidation, a crucial step for achieving transparency. nih.gov
Decolorization: Biological tissues often contain pigments, such as heme in the blood, that absorb light and hinder deep imaging. This compound has been shown to aid in the decolorization of these pigments, further improving optical clarity. nih.govnih.gov
A significant advantage of hydrophilic clearing methods like CUBIC is their ability to preserve the function and signal of biological molecules, particularly fluorescent proteins. nih.gov The use of this compound in CUBIC reagents is compatible with the retention of signals from fluorescent proteins, which are often quenched by the organic solvents used in other clearing techniques. nih.govu-tokyo.ac.jp This preservation is critical for modern biological research, which relies heavily on fluorescent labeling to visualize specific cells, structures, and proteins within the context of an entire organ. u-tokyo.ac.jpresearchgate.net By enabling high-quality clearing without significant loss of fluorescence, this compound facilitates detailed 3D analysis of genetically labeled samples. nih.gov
Table 2: Functions of this compound in Tissue Clearing
| Function | Mechanism | Importance in 3D Imaging |
|---|---|---|
| Delipidation | Solubilizes and removes lipids from tissue. nih.govnih.gov | Reduces light scattering, a major cause of tissue opacity. nih.gov |
| Decolorization | Helps to elute light-absorbing pigments like heme. nih.govnih.gov | Increases light penetration depth for clearer imaging. |
| pH Adjustment | Creates a basic environment conducive to the clearing process. nih.govnih.gov | Optimizes the chemical reactions for delipidation and decolorization. |
| Fluorescence Preservation | Part of a hydrophilic reagent system that is gentle on fluorescent proteins. nih.gov | Allows for visualization of genetically or antibody-labeled structures in 3D. |
Potential in Drug Delivery Mechanisms and Cellular Interactions Research
Beyond its applications in tissue imaging, the fundamental chemical structure of this compound lends itself to research in drug delivery and the study of cellular interactions.
This compound serves as an effective model compound for investigating the complex interactions between amine-containing materials and biological systems. researchgate.net Its structure, featuring a tertiary amine and two hydroxyl groups, represents a simplified, small-molecule version of the functional groups found in larger, more complex amine-cured polymers or lipid nanoparticles used in drug delivery and biomaterials. researchgate.netsartorius.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Triton X-100 |
| Urea |
| Nicotinamide |
Environmental Considerations and Sustainable Chemistry Approaches for N Butyldiethanolamine
Biodegradability Studies of N-Butyldiethanolamine-Containing Compounds
The biodegradability of a chemical substance is a critical factor in determining its environmental persistence. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess how readily a substance can be broken down by microorganisms.
Generally, studies have indicated that the biodegradation rates for alkanolamines follow a general trend where primary and secondary alkanolamines degrade more readily than tertiary and sterically hindered ones. fishersci.comindustrialchemicals.gov.au As a tertiary amine, this compound fits into the category of compounds that are typically more resistant to rapid microbial degradation. fishersci.comindustrialchemicals.gov.au
Assessment of Environmental Impact in Industrial Applications
This compound is utilized in several industrial applications, including as a neutralizing agent in coatings, a component in the synthesis of polyurethanes, and an additive in metalworking fluids. The environmental impact of these applications is linked to the potential for the substance to be released into the environment during its lifecycle. Due to its high water solubility, this compound is likely to be mobile in the environment if released into aquatic systems. fishersci.com
Ecotoxicological studies are essential for determining the potential harm a substance may pose to aquatic life. Data from the NICNAS assessment, based on the REACH registration dossier, provides key values for the aquatic toxicity of this compound. The chemical has a low potential to bioaccumulate in organisms. Based on the available data, this compound is not classified as hazardous to the aquatic environment according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).
The following table summarizes the key aquatic toxicity findings:
Interactive Data Table: Aquatic Toxicity of this compound
| Species | Test Type | Endpoint | Value (mg/L) | Exposure Duration |
| Fish (Danio rerio) | Acute | LC50 | >100 | 96 hours |
| Invertebrate (Daphnia magna) | Acute | EC50 | >100 | 48 hours |
| Algae (Desmodesmus subspicatus) | Growth Inhibition | ErC50 | >100 | 72 hours |
LC50: Lethal Concentration, 50%. The concentration of a chemical which kills 50% of the test animals in a given time. EC50: Effective Concentration, 50%. The concentration of a chemical which causes a defined effect in 50% of the test organisms. ErC50: The concentration causing a 50% reduction in growth rate.
Sustainable chemistry approaches focus on minimizing environmental impact. In the context of polyurethanes, this compound is used as a building block in waterborne polyurethane dispersions (WPUs). WPUs are considered a more environmentally friendly alternative to solvent-based systems because they use water as the primary solvent, significantly reducing the emission of volatile organic compounds (VOCs).
Future Research Directions and Unexplored Avenues for N Butyldiethanolamine
The continued exploration of N-Butyldiethanolamine (BDEA) and its derivatives is poised to unlock significant advancements across various chemical and industrial domains. Future research is branching into several key areas, from designing sophisticated new materials and technologies to applying advanced computational power for predictive analysis. The goal is to harness the unique structural and reactive properties of BDEA to create more efficient, sustainable, and economically viable processes.
Q & A
Q. What are the key physicochemical properties of N-Butyldiethanolamine critical for experimental design?
N-Butyldiethanolamine (CAS 102-79-4) is a colorless to pale-yellow liquid with a molecular formula C₈H₁₉NO₂ (molecular weight: 161.24 g/mol). Key properties include:
- Solubility : Miscible with water and polar solvents, enabling its use in aqueous-phase reactions .
- Refractive index : 1.591 (measured at 20°C), critical for optical applications and purity assessment .
- Thermal stability : Stable under standard laboratory conditions but may degrade at high temperatures (>200°C).
Q. Methodological guidance :
Q. How can researchers optimize the synthesis of this compound for high-purity yields?
Synthesis involves the reaction of butylamine with ethylene oxide under controlled conditions. Key parameters:
- Temperature : Maintain 40–60°C to minimize side reactions (e.g., polymerization of ethylene oxide) .
- Solvent selection : Use toluene or ethanol as inert solvents to enhance reaction efficiency .
- Post-synthesis purification : Distillation under reduced pressure (10–15 mmHg) to isolate the product, followed by GC-MS to confirm purity .
Q. Quality control thresholds :
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Titration : Acid-base titration with 0.1M HCl (phenolphthalein indicator) for bulk quantification .
- Gas chromatography (GC) : Use a DB-5 column (30 m × 0.32 mm), FID detector, and helium carrier gas (1.5 mL/min). Retention time: ~8.2 min .
- HPLC-MS : For trace analysis (e.g., detecting degradation products), employ a C18 column with ESI+ ionization .
Validation : Calibrate against certified reference materials and spike recovery tests (target: 90–110% recovery) .
Advanced Research Questions
Q. How does this compound function in catalytic systems for hydrocarbon oxidation?
N-Butyldiethanolamine acts as a ligand in transition metal complexes (e.g., Cu²⁺, Fe³⁺) for catalytic peroxidative oxidation of hydrocarbons. Example:
Q. Experimental design :
Q. What are the environmental implications of this compound in aquatic systems, and how can its biodegradability be assessed?
While biodegradable, N-Butyldiethanolamine may exhibit aquatic toxicity at high concentrations.
Q. Mitigation strategies :
Q. How does this compound compare to structural analogs in coordination chemistry?
Comparative studies with analogs (e.g., N-Methyldiethanolamine, N-Phenyldiethanolamine) reveal:
Q. Methodology :
- Synthesize analogs via identical protocols and compare catalytic performance in benchmark reactions (e.g., cyclohexane oxidation) .
Q. What protocols ensure safe handling of this compound in preclinical studies?
- In vivo toxicity : Rat oral LD₅₀ = 4250 mg/kg; use PPE (gloves, goggles) and work in a fume hood .
- Dose preparation : Dilute in saline (≤2.5% w/v) for intraperitoneal administration .
- Endpoint analysis : Monitor liver enzymes (ALT, AST) and renal function (BUN, creatinine) post-exposure .
Regulatory compliance : Follow NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0) .
Q. How can researchers resolve contradictions in physicochemical data (e.g., refractive index discrepancies)?
Discrepancies in reported refractive indices (e.g., 1.591 vs. literature 1.585) may arise from impurities or measurement conditions.
Q. What role does this compound play in advanced imaging techniques like light-sheet microscopy?
In tissue-clearing protocols (e.g., CUBIC-R):
- Function : Acts as a pH buffer (pH ~10) to facilitate lipid removal while preserving fluorescence .
- Optimization : Use 0.5% (v/w) N-Butyldiethanolamine in CUBIC-R solution for 24–48 hr immersion .
- Validation : Confirm tissue transparency via light-sheet imaging and quantify antibody penetration depth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
